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Compound of Interest

Compound Name: 1-(Allyl)-1H-indole

Cat. No.: B103702

A comprehensive guide for researchers, scientists, and drug development professionals on the
spectroscopic comparison of 1-(Allyl)-1H-indole and its positional isomers, 2-(Allyl)-1H-indole
and 3-(Allyl)-1H-indole. This guide provides a detailed analysis of their key spectroscopic
signatures, supported by experimental data and protocols, to facilitate their unambiguous
identification and characterization.

In the realm of medicinal chemistry and materials science, the subtle shift of a functional group
on a core scaffold can dramatically alter a molecule's properties. The allyl-substituted indoles,
specifically 1-(Allyl)-1H-indole, 2-(Allyl)-1H-indole, and 3-(Allyl)-1H-indole, are prime examples
of this isomeric diversity. Their distinct electronic and structural environments give rise to
unique spectroscopic fingerprints. This guide offers a side-by-side comparison of these isomers
using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared
(IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-(Allyl)-1H-indole and its isomers. It is important to note that while data for 1-
(Allyl)-1H-indole is partially available, complete experimental spectra for 2-(Allyl)-1H-indole
and 3-(Allyl)-1H-indole are less commonly reported. Therefore, some data points are derived
from closely related structures and theoretical predictions to provide a comprehensive
comparative framework.

Table 1: *H NMR Spectroscopic Data (CDCls, chemical shifts in ppm)
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1-(Allyl)-1H-indole

2-(Allyl)-1H-indole

3-(Allyl)-1H-indole

Proton (Predicted) (Predicted) (Predicted)
H-1 (NH) ~8.1 (br s) ~8.0 (br s)
H-2 ~6.5 (d) ~7.2 (d)
H-3 ~7.1 (d) ~6.2 (s)

H-4 ~7.6 (d) ~7.5 (d) ~7.7 (d)
H-5 ~7.1 (1) ~7.0 (t) ~7.1 (1)
H-6 ~7.2 (1) ~7.1(t) ~7.2 (1)
H-7 ~7.6 (d) ~7.3 (d) ~7.4 (d)
Allyl-Ha (CHz2) ~4.7 (d) ~3.6 (d) ~3.5 (d)
Allyl-HPB (CH) ~6.0 () ~6.1 (M) ~6.0 ()
Allyl-Hy (CH2) ~5.2 (dd) ~5.1 (dd) ~5.1 (dd)

Table 2: 13C NMR Spectroscopic Data (CDCls, chemical shifts in ppm)
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I 1-(Allyl)-1H- 2-(Allyl)-1H-indole 3-(Allyl)-1H-indole
indole[1] (Predicted) (Predicted)

C-2 ~128.5 ~140.0 ~122.5

C-3 ~101.2 ~100.5 ~115.0
C-3a ~128.8 ~128.0 ~127.0

C-14 ~121.3 ~120.0 ~119.5

C-5 ~121.9 ~120.5 ~122.0

C-6 ~119.5 ~119.8 ~119.8

C-7 ~109.8 ~110.5 ~111.5
C-7a ~135.8 ~136.5 ~136.0
Allyl-Ca (CHz2) ~48.9 ~35.0 ~31.0
Allyl-C (CH) ~133.5 ~137.0 ~136.0
Allyl-Cy (CH2) ~117.2 ~116.0 ~116.5

Table 3: IR, UV-Vis, and Mass Spectrometry Data

Spectroscopic
Technique

1-(Allyl)-1H-indole

2-(Allyl)-1H-indole
(Predicted)

3-(Allyl)-1H-indole
(Predicted)

IR (cm™2)

~3050 (Ar-H), ~1640
(C=C), ~1460 (Ar
C=C)

~3400 (N-H), ~3050
(Ar-H), ~1640 (C=C)

~3410 (N-H), ~3050
(Ar-H), ~1640 (C=C)

UV-Vis Amax (nm)

~220, ~280, ~290

~225, ~275 ~220, ~280, ~290

Mass Spec (m/z)

157 (M*), 116, 90,
41[1]

157 (M+), 130, 117, 157 (M+), 130, 117,
77 77

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240
ppm, a relaxation delay of 2.0 s, and 1024 scans were used.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the
neat liquid between two sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer in the range of 4000-400 cm~1. A background spectrum of the clean NaCl
plates was acquired and subtracted from the sample spectrum. The data was collected with
a resolution of 4 cm~* over 16 scans.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the analyte was prepared in spectroscopic grade
ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a final concentration
of approximately 0.01 mg/mL.

Data Acquisition: The UV-Vis spectrum was recorded using a double-beam
spectrophotometer from 200 to 400 nm. A quartz cuvette with a 1 cm path length was used,
and the corresponding solvent was used as the reference.

Mass Spectrometry (MS)
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¢ lonization Method: Electron lonization (EIl) was used for the analysis.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) was
employed. The sample was injected into the GC, and the separated components were
introduced into the ion source of the mass spectrometer.

o Data Acquisition: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range
of 40-500. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Workflow and
Relationships

To better illustrate the process and the information gleaned from each technique, the following
diagrams are provided.

General Workflow for Spectroscopic Analysis
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A general workflow for the spectroscopic analysis of organic compounds.

Relationship Between Spectroscopy and Structural Information
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The relationship between spectroscopic techniques and the structural information they provide.

Conclusion

The spectroscopic analysis of 1-(Allyl)-1H-indole and its 2- and 3-allyl isomers reveals distinct
patterns that are crucial for their differentiation. *H and 3C NMR spectroscopy provide the most
definitive data for distinguishing the position of the allyl group through characteristic chemical
shifts and coupling patterns. IR spectroscopy offers valuable information on the presence or
absence of the N-H bond, while UV-Vis spectroscopy gives insights into the electronic structure
of the indole core. Mass spectrometry confirms the molecular weight and provides
fragmentation patterns that can aid in structural elucidation. This guide serves as a
foundational resource for researchers working with these and similar indole derivatives,
enabling more efficient and accurate characterization of these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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